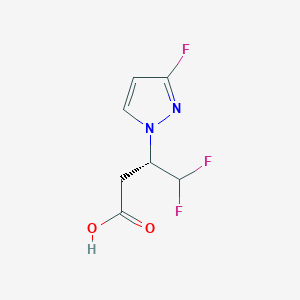
(S)-4,4-Difluoro-3-(3-fluoro-1H-pyrazol-1-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4,4-Difluoro-3-(3-fluoro-1H-pyrazol-1-yl)butanoic acid is a fluorinated organic compound that features a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4,4-Difluoro-3-(3-fluoro-1H-pyrazol-1-yl)butanoic acid typically involves the reaction of 3-fluoro-1H-pyrazole with a suitable butanoic acid derivative. One common method includes the use of copper(I) iodide and potassium carbonate in 1,4-dioxane at elevated temperatures under an inert atmosphere . The reaction mixture is then quenched with water, and the product is extracted and purified using column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to improve yield and reduce costs, possibly incorporating continuous flow techniques and automated systems for better efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-4,4-Difluoro-3-(3-fluoro-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the fluorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the specific substitution but often involve bases like potassium carbonate or acids like hydrochloric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
(S)-4,4-Difluoro-3-(3-fluoro-1H-pyrazol-1-yl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Could be used in the development of new materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism by which (S)-4,4-Difluoro-3-(3-fluoro-1H-pyrazol-1-yl)butanoic acid exerts its effects is not fully understood. its activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The fluorine atoms can enhance these interactions by increasing the compound’s lipophilicity and stability.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-1H-pyrazole: A simpler compound with a similar pyrazole ring structure.
4,4-Difluorobutanoic acid: Lacks the pyrazole ring but shares the difluorobutanoic acid moiety.
Uniqueness
(S)-4,4-Difluoro-3-(3-fluoro-1H-pyrazol-1-yl)butanoic acid is unique due to the combination of a fluorinated pyrazole ring and a difluorobutanoic acid moiety. This structure imparts distinct chemical and physical properties, such as increased stability and lipophilicity, which can be advantageous in various applications.
Properties
Molecular Formula |
C7H7F3N2O2 |
|---|---|
Molecular Weight |
208.14 g/mol |
IUPAC Name |
(3S)-4,4-difluoro-3-(3-fluoropyrazol-1-yl)butanoic acid |
InChI |
InChI=1S/C7H7F3N2O2/c8-5-1-2-12(11-5)4(7(9)10)3-6(13)14/h1-2,4,7H,3H2,(H,13,14)/t4-/m0/s1 |
InChI Key |
KWHOOBQFPUUCEF-BYPYZUCNSA-N |
Isomeric SMILES |
C1=CN(N=C1F)[C@@H](CC(=O)O)C(F)F |
Canonical SMILES |
C1=CN(N=C1F)C(CC(=O)O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



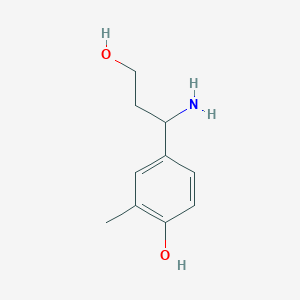
![9-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B12955985.png)
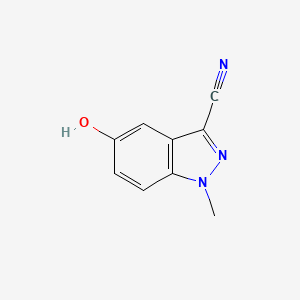
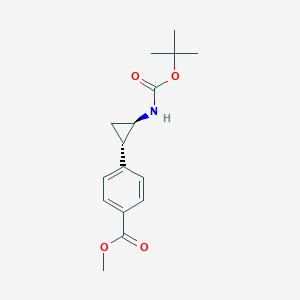
![4-Hydroxy-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12956010.png)

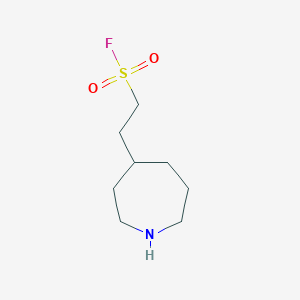
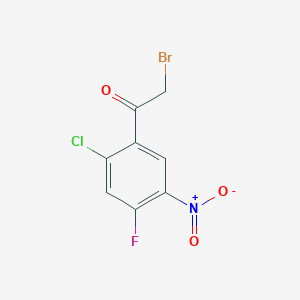
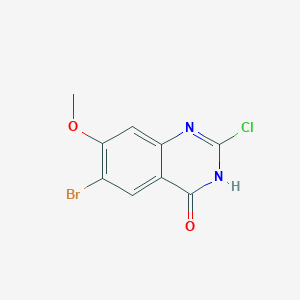
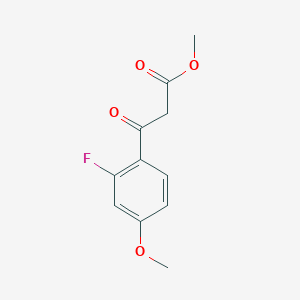
![4-(Benzylamino)-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B12956034.png)


